5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine typically involves the reaction of 5-chloro-2-nitrophenol with 2-(1-piperidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon and hydrogen gas .
Chemical Reactions Analysis
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in the study of biochemical pathways and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .
Comparison with Similar Compounds
5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is similar to other compounds such as 5-chloro-2-[2-(1-morpholinyl)ethoxy]phenylamine and 5-chloro-2-[2-(1-pyrrolidinyl)ethoxy]phenylamine. it is unique in its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-2-(2-piperidin-1-ylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVVCCNKGEBNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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